Losartan Trityl Ether
Overview
Description
The compound 5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole is a complex organic molecule that features a combination of imidazole, biphenyl, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole involves multiple steps, starting from simpler precursors. One common route involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting 2-butyl-4-chloro-5-formylimidazole with appropriate reagents under controlled conditions.
Attachment of the biphenyl group: The biphenyl moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Introduction of the tetrazole ring: The tetrazole ring is typically formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, or other nucleophiles/electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole: has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(4’-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole: is unique due to its combination of imidazole, biphenyl, and tetrazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-47-45-40)29-49-41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,44,45,46,47) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUQREUAFRCKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143428 | |
Record name | 5-(4'-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006062-28-7 | |
Record name | 5-[4′-[[2-Butyl-4-chloro-5-[(triphenylmethoxy)methyl]-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006062-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Losartan potassium impurity I [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006062287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4'-((2-Butyl-4-chloro-5-(((triphenylmethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOSARTAN TRITYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M28MZ3K5Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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